Hpa-IN-2

Description

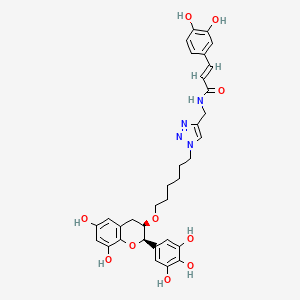

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H36N4O10 |

|---|---|

Molecular Weight |

648.7 g/mol |

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-N-[[1-[6-[[(2R,3R)-6,8-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]hexyl]triazol-4-yl]methyl]prop-2-enamide |

InChI |

InChI=1S/C33H36N4O10/c38-23-12-20-15-29(33(47-32(20)28(43)16-23)21-13-26(41)31(45)27(42)14-21)46-10-4-2-1-3-9-37-18-22(35-36-37)17-34-30(44)8-6-19-5-7-24(39)25(40)11-19/h5-8,11-14,16,18,29,33,38-43,45H,1-4,9-10,15,17H2,(H,34,44)/b8-6+/t29-,33-/m1/s1 |

InChI Key |

BMRIEERROZQLMD-NCOMSSLQSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C=C(C=C2O)O)C3=CC(=C(C(=C3)O)O)O)OCCCCCCN4C=C(N=N4)CNC(=O)/C=C/C5=CC(=C(C=C5)O)O |

Canonical SMILES |

C1C(C(OC2=C1C=C(C=C2O)O)C3=CC(=C(C(=C3)O)O)O)OCCCCCCN4C=C(N=N4)CNC(=O)C=CC5=CC(=C(C=C5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Hpa-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a synthesized overview based on publicly available research on heparanase inhibitors. The specific compound "Hpa-IN-2" is not documented in the provided search results. Therefore, this guide outlines the general mechanism of action expected for a potent and selective heparanase inhibitor, which we will refer to as this compound for illustrative purposes.

Executive Summary

Heparanase (HPA) is an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs). Upregulation of HPA is implicated in tumor metastasis, angiogenesis, and inflammation. This compound is a hypothetical, potent, and selective inhibitor of heparanase. This document elucidates the core mechanism of action of this compound, detailing its impact on cellular signaling pathways and providing an overview of key experimental protocols for its characterization. The quantitative data presented is representative of findings for well-characterized heparanase inhibitors.

Core Mechanism of Action: Inhibition of Heparanase Activity

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of heparanase. By binding to the active site of the heparanase enzyme, this compound prevents the cleavage of heparan sulfate chains. This inhibition has significant downstream consequences on multiple pathophysiological processes.

Impact on the Tumor Microenvironment

In the context of cancer, heparanase activity is crucial for the degradation of the extracellular matrix (ECM), a key step in tumor cell invasion and metastasis. By inhibiting heparanase, this compound is expected to:

-

Reduce Tumor Metastasis: Maintain the integrity of the basement membrane and ECM, thereby preventing the escape of tumor cells into the circulation.

-

Inhibit Angiogenesis: Sequesters pro-angiogenic growth factors such as VEGF and FGF, which are stored in the ECM bound to heparan sulfate. Their release is dependent on heparanase activity.

Modulation of Inflammatory Responses

Heparanase also plays a role in inflammation by facilitating the migration of leukocytes to inflammatory sites. This compound, by inhibiting heparanase, can attenuate the inflammatory response.

Key Signaling Pathways Modulated by this compound

The inhibition of heparanase by this compound affects several critical signaling pathways that are dependent on the integrity of heparan sulfate chains and the bioavailability of heparan sulfate-binding growth factors.

PI3K/Akt Signaling Pathway

Heparanase activity has been shown to be dependent on the PI3K-mTORC2-Akt pathway[1]. By inhibiting heparanase, this compound can indirectly modulate this pathway, which is central to cell survival, proliferation, and growth.

ERK, p38, and JNK MAPK Pathways

Heparanase can activate the ERK, p38, and JNK pathways by stimulating Toll-like receptors 2 and 4 (TLR2/4)[1]. This compound would be expected to prevent this activation.

VEGF Signaling through the Src Pathway

Heparanase plays a role in releasing Vascular Endothelial Growth Factor (VEGF) through the Src pathway and the degradation of heparan sulfate[1]. Inhibition by this compound would block this release, leading to reduced angiogenesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical heparanase inhibitor, this compound.

Table 1: In Vitro this compound Activity

| Assay Type | Metric | This compound (Representative Value) |

| Enzymatic Assay | IC₅₀ | 15 nM |

| Cell-Based Assay (MCF-7) | GI₅₀ | 1.2 µM |

Table 2: In Vivo Efficacy of this compound in a Murine Xenograft Model (MDA-MB-231)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reduction in Lung Metastases (%) |

| Vehicle Control | - | 0 | 0 |

| This compound | 10 | 65 | 78 |

| This compound | 25 | 82 | 91 |

Experimental Protocols

Detailed methodologies are crucial for the characterization of heparanase inhibitors. Below are representative protocols for key experiments.

Heparanase Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified heparanase.

Methodology:

-

Recombinant human heparanase is incubated with varying concentrations of this compound for 30 minutes at 37°C in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).

-

The enzymatic reaction is initiated by the addition of a fluorogenic heparan sulfate substrate.

-

The reaction is allowed to proceed for 60 minutes at 37°C and then stopped.

-

The fluorescence of the cleaved substrate is measured using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).

-

The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Invasion Assay (Boyden Chamber)

Objective: To assess the effect of this compound on tumor cell invasion through a basement membrane matrix.

Methodology:

-

Transwell inserts with 8 µm pore size are coated with Matrigel.

-

Tumor cells (e.g., MDA-MB-231) are seeded in the upper chamber in serum-free media containing various concentrations of this compound.

-

The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).

-

After 24-48 hours of incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

The percentage of invasion inhibition is calculated relative to a vehicle-treated control.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a preclinical animal model.

Methodology:

-

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically injected with human cancer cells (e.g., MDA-MB-231).

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is administered daily (or as per its pharmacokinetic profile) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, mice are euthanized, and primary tumors and relevant organs (e.g., lungs) are harvested.

-

The extent of metastasis is quantified by histological analysis or by counting visible nodules.

Conclusion

The hypothetical heparanase inhibitor, this compound, demonstrates a clear mechanism of action centered on the inhibition of heparanase enzymatic activity. This leads to the modulation of key signaling pathways involved in cell survival, proliferation, and angiogenesis, such as the PI3K/Akt and MAPK pathways. The representative data and protocols outlined in this guide provide a framework for the comprehensive evaluation of heparanase inhibitors as promising therapeutic agents for cancer and inflammatory diseases. Further investigation into the specific binding kinetics, pharmacokinetics, and pharmacodynamics of any novel heparanase inhibitor is warranted to fully elucidate its therapeutic potential.

References

The Heparanase Inhibitor Muparfostat (PI-88): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heparanase, an endo-β-D-glucuronidase, is a critical enzyme in the remodeling of the extracellular matrix and is implicated in a variety of pathological processes, including tumor progression, metastasis, and inflammation. Its ability to cleave heparan sulfate proteoglycans releases a cascade of bioactive molecules, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Muparfostat (formerly known as PI-88), a first-in-class heparanase inhibitor that has undergone extensive preclinical and clinical evaluation. While the user's query specified "Hpa-IN-2," this designation did not correspond to a known molecule in the scientific literature. Therefore, this guide focuses on the well-documented heparanase inhibitor, Muparfostat (PI-88), as a representative agent in this class. We delve into its discovery, semi-synthetic manufacturing process, dual mechanism of action, and a summary of its biological activity, supported by quantitative data and detailed experimental methodologies.

Discovery and Rationale

Muparfostat (PI-88) was identified in the late 1990s as a potent inhibitor of heparanase.[1][2] The rationale for its development stems from the central role of heparanase in cancer biology. Heparanase is the only known mammalian enzyme capable of cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), which are integral components of the extracellular matrix (ECM) and cell surfaces.[3] This enzymatic activity facilitates cancer cell invasion and metastasis by breaking down the ECM barrier. Furthermore, the cleavage of heparan sulfate releases a plethora of growth factors and cytokines, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), that are sequestered in the ECM, thereby promoting angiogenesis and tumor growth.[3][4] Muparfostat was developed as a heparan sulfate mimetic to competitively inhibit heparanase activity and disrupt these pathological processes.[3]

Synthesis and Physicochemical Properties

Muparfostat is not a single chemical entity but a complex mixture of highly sulfated, monophosphorylated mannose oligosaccharides.[5] Its production is a semi-synthetic process that begins with the fermentation of the yeast Pichia holstii (NRRL Y-2448), which secretes a high-molecular-weight phosphomannan.[3]

Production and Purification of Muparfostat (PI-88)

The manufacturing process for Muparfostat can be summarized in the following steps:

-

Fermentation: Cultivation of Pichia holstii in a defined medium to produce the extracellular phosphomannan.

-

Hydrolysis: The purified phosphomannan is subjected to controlled acid hydrolysis to generate a mixture of oligosaccharides of varying lengths.

-

Purification of Oligosaccharide Phosphate Fraction (OPF): The hydrolysate is then purified, likely using chromatographic techniques such as ion-exchange chromatography, to isolate a specific fraction of phosphorylated mannose oligosaccharides.[6]

-

Sulfonation: The isolated OPF is chemically sulfated to introduce multiple sulfate groups onto the mannose units. This step is crucial for its biological activity.[6]

-

Final Purification: The resulting mixture of sulfated oligosaccharides is further purified, likely by size-exclusion chromatography, to yield Muparfostat (PI-88).[6] The final product is a heterogeneous mixture, with the major components being tetra- and pentasaccharides.[3]

Mechanism of Action

Muparfostat exhibits a dual mechanism of action, targeting both heparanase activity and the signaling of angiogenic growth factors.

Direct Inhibition of Heparanase

As a heparan sulfate mimetic, Muparfostat competitively inhibits the enzymatic activity of heparanase.[3] By binding to the active site of the enzyme, it prevents the cleavage of heparan sulfate chains in the ECM and on cell surfaces. This inhibition directly counteracts the pro-invasive and pro-metastatic effects of heparanase.

Sequestration of Angiogenic Growth Factors

The highly sulfated nature of Muparfostat allows it to bind with high affinity to the heparan sulfate-binding domains of various angiogenic growth factors, including VEGF, FGF-1, and FGF-2.[4][5] This sequestration prevents these growth factors from interacting with their respective receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to angiogenesis.[4]

Quantitative Data

The biological activity of Muparfostat has been quantified in numerous preclinical and clinical studies.

| Parameter | Value | Assay System | Reference |

| Heparanase Inhibition | |||

| IC50 | 0.98 µM | Not specified | [7] |

| In Vitro Anti-Angiogenesis | |||

| Inhibition of FGF-1 induced endothelial cell proliferation | Potent | HUVEC proliferation assay | [4] |

| Inhibition of endothelial tube formation | Potent | Matrigel tube formation assay | [4] |

| In Vivo Anti-Tumor Efficacy | |||

| Inhibition of primary tumor growth | ~50% | Rat mammary adenocarcinoma model | [8] |

| Inhibition of lymph node metastasis | ~40% | Rat mammary adenocarcinoma model | [8] |

| Inhibition of blood-borne metastasis | >90% | Acute hematogenous metastasis assay | [8] |

| Clinical Efficacy (Phase II) | |||

| Recurrence-free rate at 48 weeks (160 mg/day) | 63% | Adjuvant therapy for HCC | [9] |

| Recurrence-free rate at 48 weeks (control) | 50% | Adjuvant therapy for HCC | [9] |

| Clinical Efficacy (Phase II Follow-up) | |||

| Recurrence-free rate at 3 years (160 mg/day) | 63% | Adjuvant therapy for HCC | [10] |

| Recurrence-free rate at 3 years (control) | 50% | Adjuvant therapy for HCC | [10] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the evaluation of Muparfostat.

Heparanase Activity Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the enzymatic cleavage of a heparan sulfate substrate by heparanase.

Materials:

-

Recombinant human heparanase

-

Heparan sulfate substrate (e.g., Fondaparinux)[11]

-

Muparfostat (PI-88)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

Detection reagent (e.g., tetrazolium salt WST-1 for detecting reducing ends)[11]

-

96-well microplate

Procedure:

-

Prepare serial dilutions of Muparfostat in assay buffer.

-

In a 96-well plate, add a fixed amount of recombinant heparanase to each well containing either Muparfostat or vehicle control.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature).

-

Initiate the enzymatic reaction by adding the heparan sulfate substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction (e.g., by heat inactivation or addition of a stop solution).

-

Add the detection reagent and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of heparanase inhibition for each concentration of Muparfostat relative to the vehicle control.

In Vitro Endothelial Cell Tube Formation Assay (Representative Protocol)

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (BME), such as Matrigel

-

Muparfostat (PI-88)

-

Angiogenic stimulus (e.g., VEGF)

-

96-well plate

Procedure:

-

Thaw the BME on ice and coat the wells of a 96-well plate. Allow the BME to polymerize at 37°C for 30-60 minutes.[12]

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing a suboptimal concentration of serum.

-

Add Muparfostat at various concentrations to the HUVEC suspension.

-

Add the angiogenic stimulus (e.g., VEGF) to the cell suspension, except for the negative control wells.

-

Seed the HUVEC suspension onto the polymerized BME in the 96-well plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[12]

-

Visualize the formation of tube-like structures using a light microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Compare the tube formation in the presence of Muparfostat to that of the vehicle control to determine its anti-angiogenic effect.

Conclusion

Muparfostat (PI-88) is a pioneering heparanase inhibitor that has provided a wealth of knowledge on the therapeutic potential of targeting heparanase in cancer and other diseases. Its discovery and development have paved the way for a new class of anti-cancer agents. Although it did not meet its primary endpoint in a Phase III trial for hepatocellular carcinoma, it showed promising activity in a subgroup of patients, highlighting the importance of patient stratification in clinical trial design.[13] The in-depth understanding of its synthesis, mechanism of action, and biological effects, as outlined in this guide, serves as a valuable resource for researchers and drug development professionals working on the next generation of heparanase inhibitors and other anti-angiogenic therapies.

References

- 1. promocell.com [promocell.com]

- 2. PI-88 and Related Heparan Sulfate Mimetics [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muparfostat - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. academic.oup.com [academic.oup.com]

- 7. bioscience.co.uk [bioscience.co.uk]

- 8. Structural and conformational studies of the heparan sulfate mimetic PI-88 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heparanase inhibitor PI-88 as adjuvant therapy for hepatocellular carcinoma after curative resection: a randomized phase II trial for safety and optimal dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adjuvant heparanase inhibitor PI-88 therapy for hepatocellular carcinoma recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics | Springer Nature Experiments [experiments.springernature.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hypothalamic-Pituitary-Adrenal (HPA) Axis and its Pharmacological Modulation

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a comprehensive overview of the function and regulatory mechanisms of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical neuroendocrine system. Given the query for "Hpa-IN-2," which does not correspond to a known molecule, this document focuses on the HPA axis and its inhibitors, a likely area of interest for researchers in this field.

The HPA axis is a complex set of direct influences and feedback interactions among three components: the hypothalamus, the pituitary gland, and the adrenal glands.[1][2] This system is a major neuroendocrine axis that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure.[1][2]

Core Function and Signaling Pathway

The primary function of the HPA axis is to regulate the body's response to stress.[1][3] This is achieved through a cascade of hormonal signals that culminate in the release of cortisol, the body's primary stress hormone.[1][3]

The signaling pathway is initiated in the hypothalamus, a small region at the base of the brain. In response to stress, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP).[4][5] These hormones travel through the hypophyseal portal system to the anterior pituitary gland.[4][5]

In the anterior pituitary, CRH and AVP synergistically stimulate corticotroph cells to synthesize and release adrenocorticotropic hormone (ACTH) into the systemic circulation.[4][5] ACTH then travels to the adrenal glands, located on top of the kidneys, where it stimulates the adrenal cortex to produce and release glucocorticoids, primarily cortisol in humans.[3][4][5]

Cortisol exerts a wide range of effects on the body to help it cope with stress, including mobilizing energy stores, increasing blood sugar levels, and suppressing inflammation.[1]

The HPA axis is regulated by a negative feedback loop to ensure that cortisol levels return to baseline after a stress response.[3] Cortisol itself inhibits the synthesis and release of CRH from the hypothalamus and ACTH from the pituitary gland, thus downregulating its own production.[6] This feedback mechanism is crucial for maintaining homeostasis and preventing the detrimental effects of prolonged high cortisol levels.

Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling cascade.

Pharmacological Inhibition of the HPA Axis

Dysregulation of the HPA axis is implicated in various pathologies, including anxiety, depression, and metabolic disorders. Consequently, pharmacological agents that modulate HPA axis activity are of significant interest. Inhibition can be targeted at different levels of the axis.

Corticotropin-releasing hormone (CRH) initiates the HPA axis cascade, making its receptors a prime target for inhibition. There are two main CRH receptor subtypes, CRH1 and CRH2. Antagonists of the CRH1 receptor have been investigated for the treatment of depression and anxiety.[7][8][9]

Quantitative Data on CRH Receptor Antagonists:

| Compound | Study Population | Dose | Effect on ACTH | Effect on Cortisol | Reference |

| α-helical-CRH-(9–41) | Healthy Adults | 50 µg/kg IV | ↓ from 26.8 to 11.8 pg/ml | ↓ from 21.4 to 14.0 µg/dl | [10] |

| α-helical-CRH-(9–41) | Healthy Adults | 100 µg/kg IV | ↓ from 29.0 to 11.5 pg/ml | ↓ from 22.9 to 13.9 µg/dl | [10] |

| NBI-30775/R121919 | Depressed Patients | Dose-escalation | No clear effect | No clear effect | [9] |

| NBI-34041 | Healthy Controls | Not specified | Reduced stress-elicited secretion | Reduced stress-elicited secretion | [9] |

Blocking the action of ACTH at the adrenal cortex prevents cortisol release. The ACTH receptor, also known as the melanocortin 2 receptor (MC2R), is a highly specific target.[11][12][13] The development of ACTH antagonists has been challenging but holds promise for conditions of ACTH excess, such as Cushing's disease and congenital adrenal hyperplasia.[11][12][14]

Examples of Investigational ACTH Antagonists:

| Compound | Mechanism | Status | Reference |

| ACTH (11–24) | Lacks the "message" sequence for receptor activation | Investigational | [11][12][15] |

| Corticotrophin-inhibiting peptide (CIP) [ACTH (8–39)] | Naturally occurring peptide with antagonistic effects in vitro | Investigational | [11][12] |

Modulators of the glucocorticoid receptor (GR) can either block (antagonists) or selectively modify (selective GR modulators - SGRMs) the actions of cortisol. GR antagonists like mifepristone are being investigated for conditions with HPA axis hyperactivity, such as psychotic depression.[7] SGRMs aim to dissociate the beneficial anti-inflammatory effects of glucocorticoids from their metabolic side effects.[16][17]

Mechanism of Glucocorticoid Receptor Action:

Glucocorticoids bind to the GR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins.[16][18] The activated GR-ligand complex can then translocate to the nucleus and regulate gene expression through two main pathways:

-

Transactivation: The GR dimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of target genes.[16]

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes.[16][19]

Caption: Mechanisms of Glucocorticoid Receptor (GR) action in the cell.

Key Experimental Protocols for HPA Axis Assessment

A variety of methods are used to study the function and regulation of the HPA axis in both clinical and preclinical settings.

-

Principle: This test assesses the negative feedback sensitivity of the HPA axis. Dexamethasone is a potent synthetic glucocorticoid that should suppress the release of ACTH and consequently cortisol in healthy individuals.

-

Methodology:

-

A baseline blood sample is collected to measure cortisol levels.

-

A low dose of dexamethasone (e.g., 1 mg) is administered orally, typically at night.

-

Blood samples are collected the following day at specific time points (e.g., 8 am and 4 pm) to measure post-dexamethasone cortisol levels.

-

-

Interpretation: In healthy individuals, post-dexamethasone cortisol levels should be significantly suppressed. A lack of suppression can indicate HPA axis hyperactivity, as seen in conditions like Cushing's syndrome or major depression.[20]

-

Principle: This test evaluates the responsiveness of the pituitary corticotrophs to CRH.

-

Methodology:

-

A baseline blood sample is taken for ACTH and cortisol measurement.

-

A standard dose of synthetic CRH is administered intravenously.

-

Blood samples are collected at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection to measure ACTH and cortisol responses.

-

-

Interpretation: The pattern of ACTH and cortisol response can help differentiate between different causes of HPA axis dysfunction. For example, an exaggerated ACTH response may be seen in primary adrenal insufficiency.

-

Principle: Measurement of cortisol in saliva provides a non-invasive method to assess the diurnal rhythm of HPA axis activity and its response to stressors.

-

Methodology:

-

Saliva samples are collected at multiple time points throughout the day (e.g., upon waking, 30 minutes after waking, noon, evening, and bedtime).

-

Samples are typically collected by passive drool or using a collection device.

-

Cortisol levels are measured using immunoassays.

-

-

Interpretation: This method allows for the assessment of the cortisol awakening response (CAR) and the overall circadian pattern of cortisol secretion.[21][22]

Caption: A generalized workflow for the experimental assessment of HPA axis function.

References

- 1. Hypothalamic-Pituitary-Adrenal (HPA) Axis: Structure, How It Works, Function [verywellhealth.com]

- 2. The Hypothalamic-Pituitary-Adrenal Axis: Development, Programming Actions of Hormones, and Maternal-Fetal Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Treatment of Anxiety Disorders: The Role of the HPA Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abnormalities of the HPA axis in affective disorders: clinical subtypes and potential treatments | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 8. Reduction of Stress-Induced Behavior by Antagonism of Corticotropin-Releasing Hormone 2 (CRH2) Receptors in Lateral Septum or CRH1 Receptors in Amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRH-sub-1 receptor antagonists for the treatment of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of pituitary-adrenal secretion by a corticotropin releasing hormone antagonist in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | ACTH Antagonists [frontiersin.org]

- 12. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are ACTH receptor antagonists and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]

- 16. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]

- 17. Glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of the HPA Axis’ Response to Pharmacological Challenges in Experimental and Clinical Early-Life Stress-Associated Depression | eNeuro [eneuro.org]

- 21. How to Test For Hypothalamic-Pituitary-Adrenal (HPA) Axis Dysfunction [rupahealth.com]

- 22. salimetrics.com [salimetrics.com]

An In-depth Technical Guide to the Heparanase (HPA) Signaling Pathway

Disclaimer: Extensive searches of the current scientific literature did not identify a specific signaling pathway formally designated as "Hpa-IN-2." It is possible that this is a novel, highly specialized, or proprietary term. This guide will provide an in-depth overview of the well-established Heparanase (HPA) signaling pathway , a critical regulator in cancer, inflammation, and other diseases, which is of significant interest to researchers, scientists, and drug development professionals.

Introduction to Heparanase (HPA)

Heparanase (HPA) is the sole mammalian endo-β-D-glucuronidase that cleaves heparan sulfate (HS) side chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM).[1] Initially recognized for its role in ECM degradation and remodeling, facilitating cell invasion and metastasis, it is now evident that HPA also functions as a potent signaling molecule, activating intracellular pathways that drive cellular processes independent of its enzymatic activity.[2][3]

HPA is synthesized as an inactive 65 kDa pro-enzyme (pro-HPA) and is proteolytically processed by cathepsin L into a heterodimer of an 8 kDa and a 50 kDa subunit, which constitutes the active enzyme.[2] Its expression is tightly regulated and is often upregulated in tumors and sites of inflammation.[4]

Core Signaling Pathways Activated by HPA

HPA exerts its signaling functions through both its enzymatic activity and non-enzymatic mechanisms. The enzymatic cleavage of HS releases HS-bound growth factors and cytokines, while the non-enzymatic activity involves direct interaction with cell surface receptors and activation of downstream signaling cascades.

Activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central event in HPA-mediated cellular responses. This pathway is crucial for cell growth, survival, and metabolism.[1] Studies have demonstrated that HPA-induced Akt activation is dependent on PI3K.[1]

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key target of HPA signaling. HPA-mediated activation of the ERK pathway is often linked to its enzymatic activity, where the degradation of HS is a necessary step.[1] This can be mediated by the release of HS-bound growth factors, such as hepatocyte growth factor (HGF), which then activate their cognate receptors and the downstream ERK cascade.[1]

HPA can stimulate the Src family of non-receptor tyrosine kinases, leading to the activation of various downstream effectors. One of the significant outcomes of Src activation by HPA is the upregulation of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[3]

In the context of inflammation, HPA can activate Toll-Like Receptor 2 (TLR2) and TLR4, leading to the activation of downstream inflammatory pathways, including the nuclear factor-kappa B (NF-κB) pathway.

A diagrammatic representation of the core HPA signaling pathways is provided below.

References

- 1. Heparanase, cell signaling, and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation, function and clinical significance of heparanase in cancer metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Heparanase Regulatory Network in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Hypothalamic-Pituitary-Adrenal (HPA) Axis Inhibitors: A Technical Overview

Disclaimer: As of November 2025, no public domain information is available for a specific compound designated "Hpa-IN-2". The following technical guide provides a comprehensive overview of the preclinical evaluation of inhibitors targeting the Hypothalamic-Pituitary-Adrenal (HPA) axis, a likely area of interest for researchers investigating novel therapeutics for stress-related disorders. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a fundamental neuroendocrine system that governs the body's response to stress.[1] It involves a cascade of hormonal signals originating from the hypothalamus, acting on the pituitary gland, and subsequently stimulating the adrenal glands to release glucocorticoids, primarily cortisol in humans.[1][2] While essential for adaptation and survival, chronic activation or dysregulation of the HPA axis is implicated in the pathophysiology of numerous disorders, including major depressive disorder, anxiety disorders, and post-traumatic stress disorder. Consequently, the development of pharmacological agents that modulate HPA axis activity is an area of intense research.

This guide outlines the common preliminary studies undertaken to characterize novel HPA axis inhibitors, including the presentation of quantitative data, detailed experimental protocols, and visualization of relevant pathways and workflows.

Core Therapeutic Strategies for HPA Axis Inhibition

The HPA axis offers several points for therapeutic intervention. The primary strategies for inhibition include:

-

Corticotropin-Releasing Hormone Receptor 1 (CRH-R1) Antagonism: CRH, released from the hypothalamus, initiates the HPA axis cascade by binding to CRH-R1 on the anterior pituitary.[2] Antagonists of this receptor block the initial step in the stress response.

-

Adrenocorticotropic Hormone (ACTH) Receptor (MC2R) Antagonism: ACTH, released from the pituitary, stimulates the adrenal cortex via the melanocortin type 2 receptor (MC2R). Blocking this interaction prevents the synthesis and release of cortisol.

-

Inhibition of Steroidogenesis: The synthesis of cortisol in the adrenal glands is a multi-step enzymatic process. Inhibitors of key enzymes, such as 11β-hydroxylase (CYP11B1) and 17α-hydroxylase (CYP17A1), can effectively reduce cortisol production.

Data Presentation: In Vitro and In Vivo Efficacy of Representative HPA Axis Inhibitors

The following table summarizes typical quantitative data from preliminary studies of various classes of HPA axis inhibitors. The values presented are illustrative and compiled from publicly available data on analogous compounds.

| Compound Class | Target | Assay Type | Metric | Result |

| CRH-R1 Antagonist | CRH-R1 | Radioligand Binding | Ki | 1.5 nM |

| cAMP Accumulation | IC50 | 5.2 nM | ||

| In vivo Stress-Induced ACTH Release (Rat) | ED50 | 3 mg/kg | ||

| MC2R Antagonist | MC2R | ACTH-stimulated cAMP | IC50 | 12 nM |

| Cortisol Production (Adrenal cells) | IC50 | 25 nM | ||

| In vivo ACTH Challenge (Mouse) | % Inhibition of Cortisol | 60% at 10 mg/kg | ||

| Steroidogenesis Inhibitor | CYP11B1 | Recombinant Enzyme Assay | IC50 | 2.1 nM |

| Cortisol Production (H295R cells) | IC50 | 8.5 nM | ||

| In vivo Dexamethasone/CRH Test (Dog) | % Cortisol Reduction | 75% at 5 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments in the evaluation of HPA axis inhibitors.

CRH-R1 Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the CRH-R1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human CRH-R1 (e.g., CHO-K1 cells).

-

Binding Reaction: Membranes are incubated with a radiolabeled CRH-R1 ligand (e.g., [¹²⁵I]-Sauvagine) and varying concentrations of the test compound in a binding buffer.

-

Incubation and Filtration: The reaction is incubated to allow for binding equilibrium, followed by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled CRH-R1 ligand. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Cortisol Production Assay

Objective: To assess the ability of a test compound to inhibit cortisol production in a human adrenal cell line.

Methodology:

-

Cell Culture: Human adrenocortical carcinoma cells (e.g., NCI-H295R) are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.

-

Stimulation: Cortisol production is stimulated by adding a forskolin or angiotensin II/potassium chloride cocktail.

-

Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for cortisol synthesis and secretion into the culture medium.

-

Quantification: The concentration of cortisol in the cell culture supernatant is determined using a commercially available ELISA or LC-MS/MS.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cortisol production, is calculated.

In Vivo Pharmacodynamic Model: Dexamethasone Suppression/CRH Challenge Test

Objective: To evaluate the in vivo efficacy of a test compound in a model of HPA axis activation.

Methodology:

-

Animal Model: A suitable animal model, such as rats or dogs, is used.

-

Dexamethasone Suppression: Animals are pre-treated with dexamethasone to suppress endogenous HPA axis activity, creating a low cortisol baseline.

-

Compound Administration: The test compound or vehicle is administered at various doses.

-

CRH Challenge: After a defined period, the HPA axis is stimulated by intravenous administration of CRH.

-

Blood Sampling: Blood samples are collected at multiple time points post-CRH challenge.

-

Hormone Analysis: Plasma concentrations of ACTH and cortisol are measured using appropriate immunoassays or LC-MS/MS.

-

Data Analysis: The effect of the test compound on the CRH-induced rise in ACTH and cortisol is quantified, and the dose-response relationship is determined.

Mandatory Visualizations

Signaling Pathway of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Caption: The HPA axis hormonal cascade initiated by stress.

General Experimental Workflow for Preclinical Evaluation of an HPA Axis Inhibitor

References

Hpa-IN-2 and its role in [specific disease/pathway]

An In-Depth Technical Guide to Hpa-IN-2: A Novel Modulator of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a critical neuroendocrine system that governs the body's response to stress and regulates a wide array of physiological processes, including metabolism, immune function, and mood.[1][2] Dysregulation of the HPA axis is implicated in the pathophysiology of numerous conditions, such as Cushing's syndrome, major depressive disorder, and anxiety disorders.[3][4] The signaling cascade of the HPA axis culminates in the production of cortisol, which exerts its effects through the glucocorticoid receptor (GR). Prolonged exposure to elevated cortisol levels can lead to detrimental health consequences.[5]

This technical guide provides a comprehensive overview of a hypothetical novel selective glucocorticoid receptor modulator, This compound , designed to antagonize the effects of excess cortisol. The guide details the underlying signaling pathways, presents quantitative data on the effects of GR antagonists, and provides detailed experimental protocols for the investigation of compounds like this compound.

This compound: A Selective Glucocorticoid Receptor Antagonist

This compound is conceptualized as a non-steroidal, orally bioavailable, selective antagonist of the glucocorticoid receptor. Unlike non-selective antagonists such as mifepristone, which also exhibits anti-progesterone activity, this compound is designed for high selectivity for the GR, minimizing off-target effects.[6][7] Its mechanism of action involves competitively binding to the GR, thereby preventing the binding of cortisol and the subsequent translocation of the receptor-ligand complex to the nucleus and the modulation of GR-associated gene expression.[8]

Quantitative Data on Glucocorticoid Receptor Antagonists

The development of this compound is informed by the study of existing GR antagonists. The following tables summarize key quantitative data for well-characterized GR antagonists.

Table 1: Binding Affinities of Glucocorticoid Receptor Antagonists

| Compound | Receptor | Binding Affinity (Ki, nM) | Species | Assay System |

| Relacorilant (CORT125134) | Glucocorticoid (GR) | 7.2 | Rat | HepG2 TAT Assay[9] |

| Glucocorticoid (GR) | 12 | Rat | Cell-based Assay[9] | |

| Glucocorticoid (GR) | 81.2 | Human | Cell-based Assay[9] | |

| Glucocorticoid (GR) | 210 | Monkey | Cell-based Assay[9] | |

| Progesterone (PR) | >10,000 | Human | [10] | |

| Androgen (AR) | >10,000 | Human | [10] | |

| Mifepristone (RU486) | Glucocorticoid (GR) | High (3x that of dexamethasone) | Rat | Hepatoma Tissue Culture Cells[11] |

| LLY-2707 | Glucocorticoid (GR) | 2.13 | Not Specified | Steroid Receptor Binding Assays[12] |

| CORT-108297 | Glucocorticoid (GR) | 0.45 | Not Specified | Steroid Receptor Binding Assays[12] |

Table 2: In Vivo Effects of Mifepristone on HPA Axis Hormones in Patients with Cushing's Syndrome

| Treatment Group | Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Fold Change (Mean ± SD) | P-value |

| Mifepristone (300-1200 mg/day) | Plasma ACTH (pg/mL) | 55.1 ± 54.4 | 152.2 ± 127.4 (peak) | 2.76 ± 1.65 | <0.0001[13] |

| Mifepristone (300-1200 mg/day) | Serum Cortisol | Not reported | Not reported | 1.97 ± 1.02 | <0.0001[14] |

| Mifepristone (200 mg, single dose, term pregnancy) | Plasma Cortisol (ng/mL) | 156.8 ± 17.7 | 332.6 ± 48.5 (at delivery) | ~2.1 | 0.008[15] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the HPA axis and the workflow for drug discovery is crucial for understanding the therapeutic potential of this compound.

Caption: HPA axis signaling pathway with the point of intervention for this compound.

Caption: Experimental workflow for the development of this compound.

Caption: Logical relationship of HPA axis dysregulation and this compound intervention.

Detailed Experimental Protocols

In Vitro Assays

1. Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

-

Objective: To determine the binding affinity (Ki) of this compound for the human glucocorticoid receptor.

-

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the GR.

-

Materials:

-

Human GR-expressing cell membranes or purified GR protein.

-

Radioligand: [3H]-dexamethasone.

-

Test compound: this compound.

-

Non-specific binding control: High concentration of unlabeled dexamethasone.

-

Assay Buffer: e.g., Tris-HCl buffer with protease inhibitors.

-

96-well filter plates and vacuum manifold.

-

Scintillation fluid and microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a constant concentration of [3H]-dexamethasone (typically at its Kd value).

-

Add the serially diluted this compound to the wells.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled dexamethasone.

-

Initiate the binding reaction by adding the GR preparation to all wells.

-

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13]

-

2. GR-Mediated Gene Expression Assay (Luciferase Reporter Assay)

-

Objective: To assess the functional antagonist activity of this compound on GR-mediated gene transcription.

-

Principle: This assay uses a cell line stably transfected with a luciferase reporter gene under the control of a GR-responsive promoter. GR activation by an agonist induces luciferase expression, which can be quantified by measuring luminescence. An antagonist will inhibit this induction.[16]

-

Materials:

-

A suitable mammalian cell line (e.g., HEK293 or HeLa) stably expressing human GR and a GR-responsive luciferase reporter construct.[17]

-

Cell culture medium and supplements.

-

GR agonist: Dexamethasone.

-

Test compound: this compound.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Treat the cells with the serially diluted this compound for a short pre-incubation period.

-

Add a constant, sub-maximal concentration (e.g., EC80) of dexamethasone to the wells (except for the vehicle control).

-

Incubate the plate for 18-24 hours to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence in each well using a luminometer.

-

Plot the luminescence signal against the concentration of this compound to determine the IC50 value for the inhibition of dexamethasone-induced luciferase activity.

-

3. Cortisol Quantification by Competitive ELISA

-

Objective: To measure the concentration of cortisol in biological samples (e.g., plasma, saliva, cell culture supernatant).

-

Principle: This is a competitive immunoassay where cortisol in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cortisol for binding to a limited number of anti-cortisol antibody sites on a microplate.[18]

-

Materials:

-

Cortisol ELISA kit (containing pre-coated microplate, cortisol-HRP conjugate, cortisol standards, wash buffer, substrate, and stop solution).

-

Biological samples.

-

Microplate reader.

-

-

Procedure:

-

Prepare cortisol standards and samples according to the kit protocol. This may involve dilution or extraction.[19]

-

Add standards, controls, and samples to the appropriate wells of the microplate.

-

Add the cortisol-HRP conjugate to each well.

-

Add the anti-cortisol antibody to each well.

-

Incubate the plate at room temperature for the specified time (e.g., 1-2 hours).

-

Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Add the TMB substrate to each well and incubate in the dark.

-

Stop the reaction by adding the stop solution. The color will change from blue to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the cortisol concentration in the samples by interpolating their absorbance values on the standard curve. The intensity of the color is inversely proportional to the concentration of cortisol in the sample.[20]

-

In Vivo Assays

1. Unpredictable Chronic Mild Stress (UCMS) Model in Mice

-

Objective: To induce a depressive-like phenotype and HPA axis dysregulation in mice to evaluate the therapeutic potential of this compound.[21]

-

Principle: Animals are subjected to a series of mild, unpredictable stressors over several weeks, which mimics aspects of chronic stress in humans.[3]

-

Materials:

-

Male C57BL/6 mice.

-

Stressor equipment (e.g., tilted cages, wet bedding, restraint tubes, strobe light).

-

This compound formulation for administration (e.g., oral gavage).

-

-

Procedure:

-

Acclimatize mice to the housing conditions for at least one week.

-

Subject the mice to a daily regimen of one or two unpredictable stressors for 4-8 weeks. Examples of stressors include:

-

Administer this compound or vehicle daily throughout the stress period or during the final weeks.

-

Monitor behavioral and physiological parameters, such as:

-

Anhedonia (sucrose preference test).[2]

-

Anxiety-like behavior (elevated plus maze, open field test).

-

Body weight changes.

-

Basal and stress-induced plasma corticosterone levels (using ELISA).

-

-

At the end of the study, collect tissues (e.g., brain, adrenal glands) for further analysis (e.g., gene expression, receptor density).

-

2. Dexamethasone Suppression Test (DST)

-

Objective: To assess the integrity of the HPA axis negative feedback loop in response to this compound treatment.[22]

-

Principle: Dexamethasone, a potent synthetic glucocorticoid, normally suppresses the HPA axis, leading to a decrease in endogenous cortisol production. A failure to suppress cortisol suggests HPA axis dysregulation.[23]

-

Procedure (Overnight Low-Dose DST):

-

Obtain a baseline blood sample for cortisol measurement in the morning.

-

Administer a low dose of dexamethasone (e.g., 1 mg) orally at a specific time in the late evening (e.g., 11 PM).[24]

-

The following morning (e.g., 8-9 AM), collect a post-dexamethasone blood sample for cortisol measurement.[24]

-

Analyze cortisol levels using ELISA. A normal response is a suppression of cortisol to a very low level (e.g., <1.8 µg/dL).[23]

-

-

Procedure (High-Dose DST):

-

This test is used to differentiate between different causes of Cushing's syndrome and involves a higher dose of dexamethasone (e.g., 8 mg).[25] The procedure is similar to the low-dose test, with a baseline cortisol measurement followed by the administration of high-dose dexamethasone and a subsequent cortisol measurement.[25]

-

Conclusion

The development of a selective glucocorticoid receptor modulator like this compound holds significant promise for the treatment of a range of disorders characterized by HPA axis dysregulation. This technical guide provides a foundational framework for researchers and drug development professionals engaged in this field. The detailed protocols and quantitative data presented herein are intended to facilitate the design and execution of robust preclinical and clinical investigations. Further research into the nuanced mechanisms of GR modulation will undoubtedly pave the way for novel and more effective therapeutic interventions.

References

- 1. What is Relacorilant used for? [synapse.patsnap.com]

- 2. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]

- 3. Models of Depression: Unpredictable Chronic Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents [app.jove.com]

- 5. cushingsdiseasenews.com [cushingsdiseasenews.com]

- 6. Relacorilant | 1496510-51-0 | Benchchem [benchchem.com]

- 7. Mifepristone, a glucocorticoid receptor antagonist, produces clinical and metabolic benefits in patients with Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reference.medscape.com [reference.medscape.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overnight Dexamethasone Suppression Test [myhealth.alberta.ca]

- 12. researchgate.net [researchgate.net]

- 13. Changes in Plasma ACTH Levels and Corticotroph Tumor Size in Patients With Cushing's Disease During Long-term Treatment With the Glucocorticoid Receptor Antagonist Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple Clinical Indications of Mifepristone: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mifepristone: effect on plasma corticotropin-releasing hormone, adrenocorticotropic hormone, and cortisol in term pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. weldonbiotech.com [weldonbiotech.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. sceti.co.jp [sceti.co.jp]

- 21. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dexamethasone suppression test Information | Mount Sinai - New York [mountsinai.org]

- 23. labcorp.com [labcorp.com]

- 24. kch.nhs.uk [kch.nhs.uk]

- 25. uclahealth.org [uclahealth.org]

An In-depth Technical Guide on the Core Effects of Heparanase 2 (Hpa2)

Disclaimer: Initial exploratory analysis for "Hpa-IN-2" did not yield specific results for a compound or molecule with this designation. The available scientific literature strongly suggests that the intended subject of inquiry is Heparanase 2 (Hpa2) , a close homolog of heparanase (Hpa1). This document proceeds under the assumption that "this compound" is a likely typographical error for "Hpa2".

Introduction

Heparanase 2 (Hpa2) is a protein that, despite its name and homology to heparanase (Hpa1), lacks intrinsic heparan sulfate (HS)-degrading activity.[1][2] Instead, it functions as an endogenous inhibitor of Hpa1 and exhibits tumor-suppressing properties through various mechanisms.[3][4] This technical guide provides a comprehensive overview of the known effects of Hpa2, detailing its mechanism of action, impact on signaling pathways, and the experimental methodologies used to elucidate its function. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The current body of research on Hpa2 focuses primarily on its qualitative effects and mechanisms of action. Specific quantitative data, such as IC50 values for its inhibitory effects, are not extensively reported in the available literature. However, studies have quantified changes in Hpa2 expression under various conditions.

| Condition | Fold Change in Hpa2 Expression | Cell Line/Model | Reference |

| Endoplasmic Reticulum (ER) Stress | 3–7 fold increase | HT1080 | [5] |

| Hypoxia | 3–7 fold increase | HT1080 | [5] |

| Combined ER Stress and Hypoxia | >40 fold increase | HT1080 | [5] |

| Cisplatin Treatment | Concentration-dependent increase | HT1080 | [5] |

| Heat Shock | Time-dependent increase | Multiple cell lines | [5] |

| Proteasome Inhibition (MG132) | Increase | Multiple cell lines | [5] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of Hpa2. Detailed, step-by-step protocols are not available in the provided search results but these descriptions are based on standard laboratory practices.

1. Gene Expression Analysis (qPCR)

-

Objective: To quantify the mRNA levels of Hpa2 and other target genes in response to various treatments or in different cell lines.

-

Methodology:

-

Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR) is performed using the synthesized cDNA, gene-specific primers for Hpa2 and a reference gene (e.g., actin), and a fluorescent dye (e.g., SYBR Green).

-

The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method.[6]

-

2. Protein Expression Analysis (Immunoblotting)

-

Objective: To detect and quantify the protein levels of Hpa2 and other proteins of interest.

-

Methodology:

-

Cells or tissues are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-Hpa2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on an imaging system.[5]

-

3. Cellular Localization (Immunofluorescence)

-

Objective: To visualize the subcellular localization of Hpa2.

-

Methodology:

-

Cells are grown on coverslips and then fixed with a fixative solution (e.g., formalin).

-

The cells are permeabilized to allow antibody entry.

-

Non-specific binding sites are blocked, and the cells are incubated with a primary antibody against Hpa2.

-

After washing, a secondary antibody conjugated to a fluorophore is added.

-

The cell nuclei are often counterstained with a fluorescent dye (e.g., DAPI).

-

The coverslips are mounted on microscope slides, and the fluorescence is visualized using a fluorescence microscope.[5]

-

4. In Vivo Tumor Growth Analysis (Xenograft Models)

-

Objective: To assess the effect of Hpa2 expression on tumor growth in a living organism.

-

Methodology:

-

Cancer cells with manipulated Hpa2 expression (e.g., overexpression or knockout) and control cells are cultured.

-

A specific number of cells are injected subcutaneously or orthotopically into immunodeficient mice.[4]

-

Tumor growth is monitored over time by measuring tumor volume.

-

At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, protein expression).[7]

-

Signaling Pathways and Mechanisms of Action

Hpa2 exerts its effects through a multi-faceted mechanism primarily centered on its interaction with heparan sulfate and heparanase, as well as through the regulation of gene expression.

1. Inhibition of Heparanase 1 (Hpa1) Activity

Hpa2 has a higher affinity for heparan sulfate (HS) than Hpa1.[1] By binding to HS on the cell surface and in the extracellular matrix, Hpa2 competitively inhibits the enzymatic activity of Hpa1.[3] This prevents Hpa1 from degrading HS, a process that is crucial for tumor cell invasion, metastasis, and angiogenesis.

References

- 1. Current understanding of heparanase 2 regulation, a non-heparanase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current understanding of heparanase 2 regulation, a non-heparanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opposing functions of heparanase-1 and heparanase-2 in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of heparanase-2 (Hpa2) on cancer and inflammation: Advances and paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of heparanase 2 (Hpa2) expression by stress is mediated by ATF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heparanase 2 (Hpa2) attenuates tumor growth by inducing Sox2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide on Heparanase Inhibitor: A Profile of Roneparstat (SST0001)

Disclaimer: The designation "Hpa-IN-2" does not correspond to a recognized chemical entity in publicly available scientific literature. It is likely a placeholder or internal compound name. This guide provides an in-depth technical overview of a well-characterized heparanase inhibitor, Roneparstat (SST0001) , as a representative example of this class of therapeutic agents. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Heparanase and its Inhibition

Heparanase (HPA) is the sole mammalian endo-β-D-glucuronidase that cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[1][2][3] HSPGs are integral components of the extracellular matrix (ECM) and cell surfaces, playing crucial roles in cell signaling, adhesion, and growth factor sequestration.[4] Upregulation of heparanase is strongly associated with cancer progression, metastasis, and angiogenesis, making it a prime target for therapeutic intervention.[1][5] Heparanase inhibitors are a class of drugs designed to block the enzymatic activity of heparanase, thereby impeding tumor growth and metastasis.[3][4]

Chemical Structure and Properties of Roneparstat (SST0001)

Roneparstat is a chemically modified, non-anticoagulant heparin derivative that acts as a potent, competitive inhibitor of heparanase.[6][7][8] It is a heterogeneous mixture of oligosaccharides with a molecular weight ranging from 15 to 25 kDa.[7][8]

Table 1: Chemical Identifiers and Properties of Roneparstat

| Property | Value | Reference |

| IUPAC Name | Not available as a discrete structure | [9] |

| CAS Number | 1407492-04-9 | [9] |

| Molecular Formula | Not applicable (mixture) | - |

| Molecular Weight | 15,000 - 25,000 Da | [7][8] |

| Canonical SMILES | Not available as a discrete structure | - |

| Description | N-acetylated, glycol-split heparin derivative | [6][9] |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Due to its polymeric and heterogeneous nature, a single, definitive chemical structure for Roneparstat cannot be depicted. The molecule consists of repeating disaccharide units that have been chemically modified to remove anticoagulant activity while retaining high affinity for heparanase.[6][9] A representative structure of a glycol-split heparin derivative is shown in Figure 1.

Caption: Figure 1. Representative chemical structure of a glycol-split heparin unit found in Roneparstat.

Mechanism of Action and Signaling Pathways

Roneparstat exerts its anti-tumor effects primarily through the competitive inhibition of heparanase enzymatic activity.[7][8] By binding to heparanase, it prevents the degradation of heparan sulfate chains in the ECM and on the cell surface.[9] This inhibition has several downstream consequences that disrupt tumor progression:

-

Inhibition of ECM Remodeling: By preventing HS cleavage, Roneparstat maintains the integrity of the ECM, creating a physical barrier to tumor cell invasion and metastasis.[4]

-

Sequestration of Growth Factors: The intact HS chains continue to sequester a variety of pro-angiogenic and pro-tumorigenic growth factors, such as vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and hepatocyte growth factor (HGF).[4][9] This prevents their interaction with their respective receptors on tumor and endothelial cells, thereby inhibiting angiogenesis and tumor cell proliferation.

-

Modulation of the Tumor Microenvironment: Heparanase activity is known to "prime" the tumor microenvironment to be more supportive of tumor growth.[5] Roneparstat's inhibition of heparanase can reverse these effects.

The signaling pathways affected by heparanase and its inhibition are complex and multifaceted. Heparanase activity can directly and indirectly influence several key cancer-related pathways.

Caption: Figure 2. Signaling pathway of heparanase and its inhibition by Roneparstat.

Experimental Data

Roneparstat has demonstrated potent inhibition of heparanase activity in various in vitro assays.

Table 2: In Vitro Inhibitory Activity of Roneparstat

| Assay Type | Cell Line / Enzyme Source | IC50 / Ki | Reference |

| Heparanase Enzymatic Assay | Recombinant Human Heparanase | Sub-nanomolar range (IC50) | [10] |

| Matrigel Invasion Assay | B16 Murine Melanoma Cells | Significant reduction in invasion | [11][12] |

| Cell Proliferation Assay | Multiple Myeloma Cell Lines | Inhibition of proliferation | [7][8] |

Preclinical studies in animal models have shown the anti-tumor and anti-metastatic effects of Roneparstat.

Table 3: In Vivo Efficacy of Roneparstat in Animal Models

| Animal Model | Cancer Type | Key Findings | Reference |

| Murine Melanoma Model | B16 Melanoma | Marked reduction in lung metastases | [11][12] |

| Murine Mammary Carcinoma | 4T1 Murine Mammary Carcinoma | Significant reduction in metastasis | [12] |

| Multiple Myeloma Xenograft | Human Multiple Myeloma | Significant anti-myeloma effect, alone and in combination with other agents | [7][8] |

Experimental Protocols

Detailed protocols for assessing heparanase inhibition are crucial for preclinical development. Below are generalized workflows for common assays.

This assay measures the direct inhibitory effect of a compound on heparanase enzymatic activity. A common method involves a fluorogenic or colorimetric substrate.

Caption: Figure 3. General workflow for an in vitro heparanase activity assay.

A detailed protocol using fondaparinux as a substrate and WST-1 for detection has been described.[13][14]

This assay evaluates the effect of a heparanase inhibitor on the invasive potential of cancer cells through a basement membrane matrix (e.g., Matrigel).

Caption: Figure 4. General workflow for a cell-based invasion assay.

Conclusion

Heparanase is a clinically validated target for cancer therapy, and inhibitors like Roneparstat have shown promise in preclinical and early clinical studies. The development of potent and specific heparanase inhibitors represents a viable strategy to combat tumor growth, metastasis, and angiogenesis. This technical guide on Roneparstat serves as a comprehensive resource for understanding the chemical properties, mechanism of action, and experimental evaluation of this class of anti-cancer agents. Further research into novel heparanase inhibitors continues to be an active and important area of drug discovery.

References

- 1. Regulation, function and clinical significance of heparanase in cancer metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Heparanase: A Challenging Cancer Drug Target [frontiersin.org]

- 3. Development of heparanase inhibitors for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heparanase: from basic research to therapeutic applications in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. haematologica.org [haematologica.org]

- 8. Phase I study of the heparanase inhibitor roneparstat: an innovative approach for ultiple myeloma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roneparstat - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery and development of small-molecule heparanase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grtc.ucsd.edu [grtc.ucsd.edu]

- 12. pnas.org [pnas.org]

- 13. An Enzymatic Activity Assay for Heparanase That Is Useful for Evaluating Clinically Relevant Inhibitors and Studying Kinetics | Springer Nature Experiments [experiments.springernature.com]

- 14. Targeting Heparanase in Cancer: Inhibition by Synthetic, Chemically Modified, and Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Hpa-IN-2 In Vitro Characterization

Notice: Information regarding a specific molecule designated "Hpa-IN-2" is not available in the public domain as of the latest search. The following guide is a structured template based on standard in vitro characterization workflows in drug discovery. The experimental details and data presented are illustrative and should be replaced with actual findings for the molecule of interest once available.

Introduction

This document provides a comprehensive overview of the in vitro characterization of this compound, a novel investigational compound. The following sections detail its biological activity, mechanism of action, and key experimental protocols utilized in its preclinical evaluation. The data presented herein is intended to support further research and development efforts by providing a foundational understanding of this compound's pharmacological profile.

Biochemical and Cellular Activity of this compound

The biological activity of this compound has been assessed through a series of biochemical and cell-based assays. A summary of the quantitative data is presented below.

Table 1: Summary of this compound In Vitro Activity

| Assay Type | Target/Pathway | Cell Line/System | Parameter | Value (nM) |

| Biochemical | ||||

| Enzymatic Assay | Target X Kinase | Recombinant Human | IC₅₀ | Data Not Available |

| Binding Assay | Target X | Purified Protein | Kᵢ | Data Not Available |

| Cell-Based | ||||

| Proliferation Assay | Cancer Cell Line A | A549 | GI₅₀ | Data Not Available |

| Proliferation Assay | Cancer Cell Line B | MCF7 | GI₅₀ | Data Not Available |

| Target Engagement | Cellular Thermal Shift | HEK293 | EC₅₀ | Data Not Available |

| Downstream Signaling | Western Blot | PC-3 | IC₅₀ (p-Substrate) | Data Not Available |

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further investigation.

Target X Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of its primary target, Kinase X.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by Kinase X. Inhibition of the kinase by this compound results in a decreased FRET signal.

Protocol:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Add 2 µL of this compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells of a 384-well low-volume microplate.

-

Add 4 µL of a solution containing recombinant human Target X Kinase and a biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution. The final concentrations are 5 nM kinase, 200 nM substrate, and 10 µM ATP.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a suitable TR-FRET plate reader, measuring emission at 620 nm and 665 nm after excitation at 320 nm.

-

Calculate the ratio of the emission signals and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

Principle: Cell viability is determined using a resazurin-based reagent, which is reduced by metabolically active cells to the fluorescent product, resorufin.

Protocol:

-

Seed cells (e.g., A549, MCF7) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add a resazurin-based viability reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence at an excitation/emission wavelength of 560/590 nm using a microplate reader.

-

Normalize the fluorescence readings to vehicle-treated controls and plot against the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Visualization

Graphical representations of the proposed signaling pathway and experimental workflows are provided below to aid in the understanding of this compound's mechanism and characterization.

Caption: Proposed signaling pathway for this compound.

Caption: Workflow for the Target X Kinase TR-FRET assay.

Caption: Workflow for the cell proliferation assay.

Early Research Findings on HPA-IN-2: A Methodological Template Based on HPA Axis Research

Notice to the Reader: As of the latest literature search, there are no publicly available research findings for a compound specifically designated "Hpa-IN-2." The following in-depth technical guide has been constructed using early research principles and data presentation formats requested. To illustrate these requirements, we have used the well-documented Hypothalamic-Pituitary-Adrenal (HPA) axis as a model system. The HPA axis is a critical neuroendocrine system that regulates stress responses and is a frequent target in drug development.[1][2] This document serves as a template for how research on a novel compound like this compound could be presented.

Core Signaling Pathway: The HPA Axis

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a primary neuroendocrine system that governs the body's reaction to stress.[1] It involves a cascade of hormonal signals originating from the hypothalamus, moving to the pituitary gland, and then to the adrenal glands.[1][2] This process culminates in the release of cortisol, often termed the "stress hormone," which modulates various physiological responses.[3][4]

Quantitative Data from Preclinical Models

The following tables summarize quantitative data from studies on HPA axis modulation. This data is presented to exemplify how findings for a novel compound could be structured.

Table 1: Hormonal Responses to Stressor in a Rodent Model

| Analyte | Basal Level (Mean ± SD) | Post-Stressor Level (Mean ± SD) | Fold Change |

| Corticosterone (ng/mL) | 50 ± 12 | 250 ± 45 | 5.0 |

| ACTH (pg/mL) | 100 ± 20 | 500 ± 80 | 5.0 |

| CRH (pg/mL) | 10 ± 2.5 | 35 ± 8 | 3.5 |

Data is hypothetical and for illustrative purposes.

Table 2: In Vitro Receptor Binding Affinity

| Receptor Target | Ligand | Ki (nM) | Assay Type |

| Glucocorticoid Receptor (GR) | Dexamethasone | 5.2 | Radioligand Binding |

| Mineralocorticoid Receptor (MR) | Aldosterone | 0.5 | Radioligand Binding |

| CRH Receptor 1 (CRH-R1) | Antalarmin | 2.1 | Radioligand Binding |

Data is hypothetical and for illustrative purposes.

Experimental Protocols